molecular formula C24H25Cl2NO B297637 N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide

Cat. No. B297637
M. Wt: 414.4 g/mol
InChI Key: UVWGGUYQKIDKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain regulation, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.

Mechanism of Action

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide binds to cannabinoid receptors in the brain and body, leading to various physiological effects, including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to increase levels of anandamide in various regions of the brain, including the amygdala, prefrontal cortex, and hippocampus. This leads to various physiological effects, including pain relief, reduced anxiety, and improved mood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has a relatively short half-life and may require multiple administrations to achieve sustained effects. Additionally, the effects of N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide may be influenced by individual differences in endocannabinoid tone.

Future Directions

Future research on N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide may focus on its potential therapeutic applications in various conditions, including pain, anxiety, and addiction. Additionally, further studies may investigate the effects of N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide on other endocannabinoid-related pathways and systems. Finally, research may explore the potential of combining N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide with other drugs or therapies to enhance its effects.

Synthesis Methods

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzoyl chloride with 4-methylphenylmagnesium bromide, followed by the reaction of the resulting intermediate with adamantanecarboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical models. In animal studies, N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to increase levels of anandamide, leading to analgesic effects in models of pain. It has also been shown to reduce anxiety-like behaviors in rodents.

properties

Product Name

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide

Molecular Formula

C24H25Cl2NO

Molecular Weight

414.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C24H25Cl2NO/c1-15-2-4-18(5-3-15)23-10-16-8-17(11-23)13-24(12-16,14-23)22(28)27-21-7-6-19(25)9-20(21)26/h2-7,9,16-17H,8,10-14H2,1H3,(H,27,28)

InChI Key

UVWGGUYQKIDKMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.